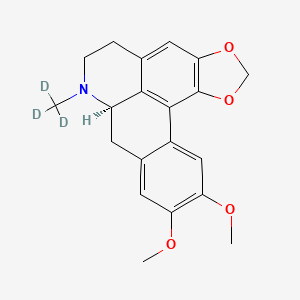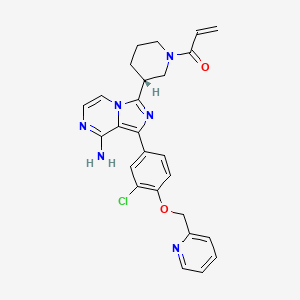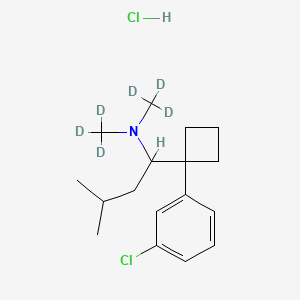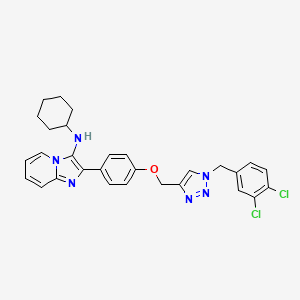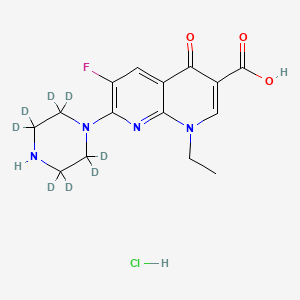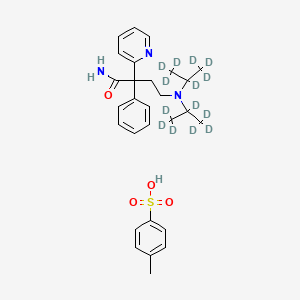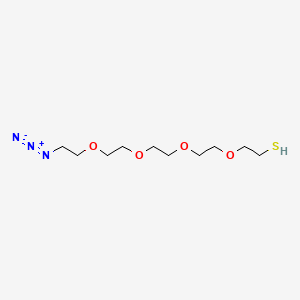
Azido-PEG4-Thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG4-Thiol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Vorbereitungsmethoden
Azido-PEG4-Thiol can be synthesized through various synthetic routes. One common method involves the reaction of PEG4 with azido and thiol functional groups. The reaction conditions typically include the use of copper catalysts for the azide-alkyne cycloaddition reaction. The industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Azido-PEG4-Thiol undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a stable triazole linkage without the need for a copper catalyst
Common reagents used in these reactions include copper catalysts for CuAAC and DBCO or BCN groups for SPAAC. The major products formed from these reactions are triazole linkages, which are stable and useful in various applications .
Wissenschaftliche Forschungsanwendungen
Azido-PEG4-Thiol has a wide range of scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugation
Biology: It is employed in the development of PROTACs for targeted protein degradation, which is a promising approach for drug discovery and targeted therapy
Medicine: This compound is used in the development of drug delivery systems, including nanoparticle drug delivery and antibody-drug conjugates (ADCs)
Wirkmechanismus
The mechanism of action of Azido-PEG4-Thiol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Azido-PEG4-Thiol can be compared with other similar compounds, such as:
Azido-PEG4-Acid: Contains an azide group with a terminal carboxylic acid, used in similar click chemistry reactions.
Azido-PEG4-NHS Ester: Contains azide and NHS groups, used for bioconjugation and drug delivery.
4arm-PEG-Thiol: A thiol-functional multiarm PEG polymer used in bioconjugation and nanoparticle drug delivery.
This compound is unique due to its dual functional groups (azide and thiol), making it versatile for various click chemistry reactions and bioconjugation applications .
Eigenschaften
Molekularformel |
C10H21N3O4S |
|---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C10H21N3O4S/c11-13-12-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2 |
InChI-Schlüssel |
WXJHTWKPNRQSLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCS)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


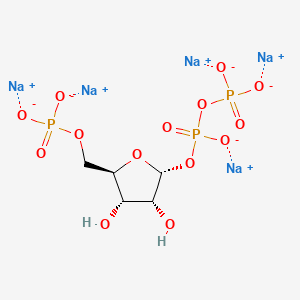
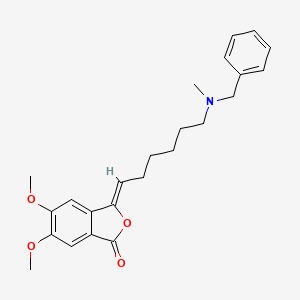

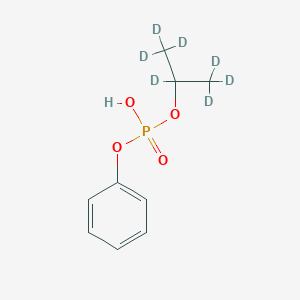
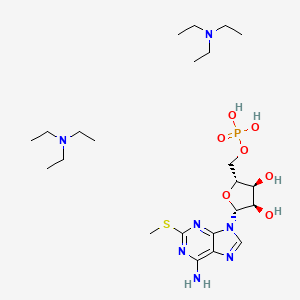

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
